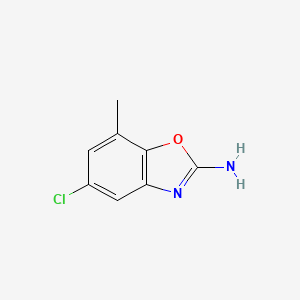

(1-环己基-1H-1,2,3-三唑-4-基)甲醇

描述

“(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the IUPAC name (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol . It belongs to the class of 1,2,3-triazoles, which are known to play a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been reported in several studies. For instance, a new synthetic route leading to functionalized 1H-1,2,3-triazole-4-carbonitriles has been developed . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Chemical Reactions Analysis

1H-1,2,3-triazoles are known to undergo various chemical reactions. For instance, 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines . Another study reported the synthesis of new 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .科学研究应用

有机合成中的催化

(1-环己基-1H-1,2,3-三唑-4-基)甲醇衍生物的一个关键应用是催化有机反应。例如,三(三唑基)甲醇-Cu(I)配合物已被证明可以有效催化 Huisgen 1,3-偶极环加成反应,这是有机合成中的一项关键反应 (Ozcubukcu 等人,2009)。类似地,(1-(4-甲氧基苄基)-1-H-1,2,3-三唑-4-基)甲醇 (MBHTM) 已被用于提高铜催化的叠氮化物-炔烃环加成反应的速率,这是点击化学中的基本反应 (Tale 等人,2015)。

缓蚀

(1-环己基-1H-1,2,3-三唑-4-基)甲醇的衍生物已作为缓蚀剂进行了研究。例如,(1-苄基-1H-1,2,3-三唑-4-基)甲醇 (BTM) 及其相关化合物已证明在酸性介质中能有效抑制低碳钢的腐蚀 (Ma 等人,2017)。

抗癌活性评估

一些三唑衍生物,包括与 (1-环己基-1H-1,2,3-三唑-4-基)甲醇相关的衍生物,已被合成并对其抗癌活性进行了评估。研究表明,该类中的某些化合物对人白血病和肝癌细胞表现出显著的活性 (Dong 等人,2017)。

溶解度和化学性质分析

研究还集中在了解这些化合物的溶解度和化学性质。例如,(1-苄基-1H-1,2,3-三唑-4-基)甲醇在各种溶剂中的溶解度已被测量和关联,为其在不同化学环境中的应用提供了有价值的数据 (Liang 等人,2016)。

合成和晶体结构分析

(1-环己基-1H-1,2,3-三唑-4-基)甲醇衍生物的合成和晶体结构已得到广泛研究。这些研究有助于了解分子构象和在包括药物和材料科学在内的各个领域的潜在应用 (Dong 和 Huo,2009)。

未来方向

1H-1,2,3-triazoles and their derivatives are promising compounds in the field of medicinal chemistry. They are being explored as potential building blocks for drug discovery . Future research could focus on further exploring the synthesis, properties, and potential applications of “(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds.

作用机制

Target of Action

The primary target of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol is the enzyme Carbonic Anhydrase-II . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible conversion of carbon dioxide into bicarbonate ions .

Mode of Action

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol interacts with its target, Carbonic Anhydrase-II, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, thereby affecting the conversion of carbon dioxide into bicarbonate ions .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II by (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol affects the carbon dioxide and bicarbonate ion equilibrium in the body . This disruption can lead to changes in pH balance, which can have downstream effects on various biochemical pathways, particularly those sensitive to changes in pH.

Result of Action

The inhibition of Carbonic Anhydrase-II by (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol can lead to changes in the pH balance within the body . This can have various molecular and cellular effects, depending on the specific biochemical pathways affected.

Action Environment

The action, efficacy, and stability of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit Carbonic Anhydrase-II . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action.

属性

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6,9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEKBJHHSKPZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)

![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)